Cas no 133225-36-2 (7-Chloro-5-nitro-benzooxazole)

7-Chloro-5-nitro-benzooxazole is a heterocyclic compound featuring a benzooxazole core substituted with chloro and nitro functional groups at the 7- and 5-positions, respectively. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing nitro group enhances electrophilic character, facilitating further functionalization, while the chloro substituent offers a versatile handle for cross-coupling reactions. Its high purity and stability under controlled conditions ensure consistent performance in demanding applications. The compound is commonly utilized in research and industrial settings for constructing complex molecular architectures. Proper handling and storage are recommended due to its potential sensitivity.
7-Chloro-5-nitro-benzooxazole structure
7-Chloro-5-nitro-benzooxazole structure
Product Name:7-Chloro-5-nitro-benzooxazole
CAS No:133225-36-2
MF:C7H3ClN2O3
MW:198.563320398331
CID:5217335
Update Time:2025-05-24

7-Chloro-5-nitro-benzooxazole Chemical and Physical Properties

Names and Identifiers

    • 7-Chloro-5-nitrobenzo[d]oxazole
    • 7-chloro-5-nitro-1,3-benzoxazole
    • 7-Chloro-5-nitro-benzooxazole
    • Inchi: 1S/C7H3ClN2O3/c8-5-1-4(10(11)12)2-6-7(5)13-3-9-6/h1-3H
    • InChI Key: HWBXAXYHJHRZNP-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC2=C1OC=N2)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 220
  • XLogP3: 2.2
  • Topological Polar Surface Area: 71.8

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM494101-1g
7-Chloro-5-nitrobenzo[d]oxazole
133225-36-2 97%
1g
$446 2024-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD610437-1g
7-Chloro-5-nitrobenzo[d]oxazole
133225-36-2 97%
1g
¥3087.0 2023-04-03

7-Chloro-5-nitro-benzooxazole Related Literature

Additional information on 7-Chloro-5-nitro-benzooxazole

Professional Introduction to Compound with CAS No. 133225-36-2 and Product Name: 7-Chloro-5-nitro-benzooxazole

7-Chloro-5-nitro-benzooxazole is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With a CAS number of 133225-36-2, this compound represents a unique structural motif that combines both chloro and nitro substituents on a benzooxazole core. The benzooxazole scaffold itself is well-documented for its biological activity, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer applications. The introduction of chloro and nitro groups at specific positions on the benzooxazole ring introduces additional electronic and steric properties, which can modulate the compound's reactivity and biological efficacy.

The synthesis of 7-Chloro-5-nitro-benzooxazole involves a series of well-established organic reactions, including nitration and chlorination processes. These transformations are typically conducted under controlled conditions to ensure high yield and purity. The presence of both electron-withdrawing nitro and electron-donating chloro groups makes this compound a versatile intermediate in the development of more complex molecules. In recent years, there has been a growing interest in exploring such intermediates for their potential in drug discovery, particularly due to their ability to interact with biological targets in novel ways.

One of the most compelling aspects of 7-Chloro-5-nitro-benzooxazole is its utility as a building block in medicinal chemistry. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacological properties. For instance, studies have shown that modifications at the 7-chloro position can significantly influence the compound's binding affinity to certain enzymes and receptors. Similarly, variations in the nitro group's reduction state can alter its biological activity, making it a valuable tool for investigating redox-sensitive mechanisms in cells.

In the context of contemporary pharmaceutical research, 7-Chloro-5-nitro-benzooxazole has been investigated for its potential role in addressing various therapeutic challenges. Recent publications highlight its application in the development of kinase inhibitors, where the benzooxazole core serves as a privileged scaffold. The combination of chloro and nitro functionalities allows for fine-tuning of the molecule's interactions with target proteins, leading to improved selectivity and potency. Additionally, the compound has shown promise in preclinical studies as an anti-proliferative agent, particularly against certain resistant cancer cell lines.

The structural features of 7-Chloro-5-nitro-benzooxazole also make it an attractive candidate for exploring new synthetic methodologies. Advances in catalytic processes have enabled more efficient and sustainable routes to this intermediate, reducing the environmental impact of its production. Furthermore, computational chemistry techniques have been employed to predict optimal reaction conditions and predict molecular properties with high accuracy. These tools have accelerated the discovery process by allowing researchers to screen large libraries of potential derivatives rapidly.

From a regulatory perspective, 7-Chloro-5-nitro-benzooxazole (CAS No. 133225-36-2) is subject to standard guidelines for chemical substances used in research and development. Its handling requires adherence to good laboratory practices (GLP) to ensure safety and reproducibility of results. While not classified as a hazardous material under current regulations, proper storage conditions are essential to maintain its stability and prevent degradation.

The future prospects for 7-Chloro-5-nitro-benzooxazole are promising, with ongoing research focusing on expanding its applications in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield innovative derivatives with improved therapeutic profiles. As our understanding of biological systems continues to evolve, compounds like 7-Chloro-5-nitro-benzooxazole will remain invaluable tools for exploring new frontiers in medicinal chemistry.

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